Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-
CAS No.: 31185-39-4
Cat. No.: VC20410537
Molecular Formula: C20H15ClFNO6S
Molecular Weight: 451.9 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 31185-39-4 |
---|---|
Molecular Formula | C20H15ClFNO6S |
Molecular Weight | 451.9 g/mol |
IUPAC Name | 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]benzenesulfonyl fluoride |
Standard InChI | InChI=1S/C20H15ClFNO6S/c21-19-11-16(23(24)25)5-10-20(19)29-13-15-3-1-14(2-4-15)12-28-17-6-8-18(9-7-17)30(22,26)27/h1-11H,12-13H2 |
Standard InChI Key | KVQFYRQDSSXKGX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]benzenesulfonyl fluoride . Its molecular formula is C₂₀H₁₅ClFNO₆S, with a molecular weight of 451.9 g/mol . The structure integrates two benzene rings interconnected via methoxy and methylene linkages, with electron-withdrawing groups (chloro, nitro, sulfonyl fluoride) positioned to influence reactivity (Fig. 1).
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 31185-39-4 | |
Molecular Formula | C₂₀H₁₅ClFNO₆S | |
Molecular Weight | 451.9 g/mol | |
SMILES | C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)F)COC3=C(C=C(C=C3)N+[O-])Cl | |
InChIKey | KVQFYRQDSSXKGX-UHFFFAOYSA-N |
Structural Characterization
X-ray crystallography and spectroscopic methods confirm the compound’s planar aromatic systems and substituent orientations. The sulfonyl fluoride group (-SO₂F) exhibits bond lengths of 1.43 Å (S=O) and 1.58 Å (S-F), consistent with similar sulfonyl fluorides . The nitro group’s resonance effects stabilize the adjacent chloro-substituted aromatic ring, enhancing electrophilic substitution resistance .
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols are proprietary, general methodologies involve:
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Nucleophilic Aromatic Substitution: Reaction of 2-chloro-4-nitrophenol with 4-(bromomethyl)benzyl alcohol to form the ether linkage .
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Sulfonylation: Treatment with sulfuryl chloride fluoride (SO₂ClF) under anhydrous conditions to introduce the sulfonyl fluoride group .
Key Reaction Conditions:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to minimize side reactions.
Industrial Scalability
Continuous flow reactors are employed for large-scale production, achieving yields >85% with purities ≥98% . Challenges include managing exothermic reactions during sulfonylation and ensuring fluoride ion stability.
Physicochemical Properties
Thermal Stability
The compound decomposes at >250°C, with a melting point unreported due to decomposition upon heating . Its flash point of 259.3°C classifies it as non-flammable under standard conditions .
Solubility and Partitioning
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Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
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LogP: Calculated logP of 3.72 indicates moderate lipophilicity, suitable for membrane penetration in biological systems .
Table 2: Physicochemical Profile
Property | Value | Method/Source |
---|---|---|
Density | 1.58 g/cm³ | Computational |
Boiling Point | 505.2°C (estimated) | EPI Suite |
Refractive Index | 1.621 | Estimated |
Biological Activity and Applications
Enzyme Inhibition Mechanisms
The sulfonyl fluoride group acts as a covalent inhibitor, forming stable bonds with serine hydrolases and proteases. This mechanism is exploited in:
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